C6 NBD Ceramide

説明

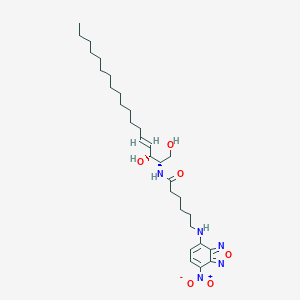

Structure

2D Structure

特性

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIRBXILQRLFIK-VPZZKNKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334180 | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94885-02-6 | |

| Record name | N-(Nbd-aminohexanoyl)-D-erythro-sphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(NBD-AMINOHEXANOYL)-D-ERYTHRO-SPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39ZCU6EB2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to C6 NBD Ceramide for Researchers, Scientists, and Drug Development Professionals

Introduction: C6 NBD ceramide, or N-((6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-D-erythro-sphingosine, is a fluorescently labeled, cell-permeable analog of ceramide, a central molecule in sphingolipid metabolism. Its unique properties make it an invaluable tool for studying a variety of cellular processes, including the structure and function of the Golgi apparatus, sphingolipid trafficking and metabolism, and the induction of apoptosis. This guide provides a comprehensive overview of its technical specifications, key applications with detailed experimental protocols, and its role in cellular signaling pathways.

Core Properties and Specifications

This compound's utility in cellular biology is largely due to its fluorescent properties and its ability to mimic natural ceramides (B1148491). The nitrobenzoxadiazole (NBD) fluorophore is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and a significant increase in quantum yield in the nonpolar environment of cellular membranes.[1][2]

Physicochemical and Spectroscopic Data

| Property | Value | References |

| Molecular Formula | C₃₀H₄₉N₅O₆ | [3][4] |

| Molecular Weight | 575.74 g/mol | [3][4] |

| CAS Number | 94885-02-6 | [3][4] |

| Appearance | Dark solid/Orange powder | [1][4] |

| Excitation Maximum (λex) | ~466 nm (in Methanol) | [4] |

| Emission Maximum (λem) | ~536 nm (in Methanol) | [4] |

| Purity | >98% | [3] |

| Storage | -20°C, protect from light | [4][5] |

Solubility Data

| Solvent | Solubility | References |

| Chloroform | Soluble | [1][4] |

| Methanol | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4][6] |

| Ethanol | Soluble | [3] |

Key Applications and Experimental Protocols

This compound is a versatile tool with applications spanning from organelle staining to the investigation of complex metabolic and signaling pathways.

Selective Staining of the Golgi Apparatus

One of the most common applications of this compound is as a selective stain for the Golgi apparatus in both live and fixed cells.[1][3] Upon entering the cell, it rapidly accumulates in the Golgi complex.[7][8]

This protocol is adapted from established methodologies for visualizing the Golgi apparatus in live cells.[1][5]

Materials:

-

This compound

-

Chloroform:ethanol (19:1 v/v)

-

Absolute ethanol

-

Defatted bovine serum albumin (BSA)

-

Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

-

Cells grown on glass coverslips

-

Fluorescence microscope

Procedure:

Part A: Preparation of this compound–BSA Complex (5 µM)

-

Prepare a 1 mM this compound stock solution in chloroform:ethanol (19:1 v/v).[1]

-

Aliquot and Dry: Dispense 50 µL of the stock solution into a glass test tube. Dry the solvent first under a stream of nitrogen and then under a vacuum for at least one hour.[1]

-

Resuspend in Ethanol: Redissolve the dried lipid in 200 µL of absolute ethanol.[1]

-

Prepare BSA Solution: In a 50 mL centrifuge tube, dissolve 3.4 mg of defatted BSA in 10 mL of serum-free HBSS/HEPES (final concentration 0.34 mg/mL).[1]

-

Form the Complex: Vigorously vortex the BSA solution while injecting the 200 µL of ethanolic this compound. This will result in a 5 µM this compound / 5 µM BSA complex solution.[1]

-

Storage: Store the complex solution in a plastic tube at -20°C.[1]

Part B: Staining Protocol

-

Cell Preparation: Rinse the cells grown on coverslips with an appropriate medium such as HBSS/HEPES.[1]

-

Labeling: Incubate the cells with the 5 µM this compound-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[1]

-

Wash: Rinse the cells several times with ice-cold medium to remove excess probe.[1]

-

Incubation: Incubate the cells in fresh medium at 37°C for an additional 30 minutes. This allows for the trafficking and accumulation of the probe in the Golgi.[1]

-

Final Wash and Visualization: Wash the cells once more with fresh medium and observe them using a fluorescence microscope. Prominent labeling of the Golgi apparatus should be visible.[1]

This protocol outlines the steps for staining the Golgi in cells that have been previously fixed.[9][10]

Materials:

-

Cells grown on glass coverslips

-

Glutaraldehyde (B144438) or paraformaldehyde

-

Balanced salt solution (e.g., HCMF)

-

Sodium borohydride (B1222165) (NaBH₄) (for glutaraldehyde-fixed cells)

-

This compound-BSA complex (prepared as above)

-

10% fetal calf serum or 2 mg/mL BSA solution

-

Fluorescence microscope

Procedure:

-

Fixation: Rinse the cells with an appropriate buffer (e.g., HMEM) and then fix with glutaraldehyde or paraformaldehyde for 5-10 minutes at room temperature.[9][11]

-

Wash: Wash the fixed cells in a balanced salt solution.[9][11]

-

Reduction (for glutaraldehyde fixation): If using glutaraldehyde, transfer the coverslips to an ice-water bath and incubate with freshly prepared NaBH₄ for 3 intervals of 5 minutes each.[9][10]

-

Wash: Rinse the cells several times for 20-30 minutes in cold balanced salt solution.[9][10]

-

Labeling: Warm the cells to 25°C and incubate with the this compound-BSA complex for 60 minutes.[9][10]

-

Back-Exchange: Wash the cells and then incubate with 10% fetal calf serum or 2 mg/mL BSA for 30-90 minutes at 25°C. This step, known as back-exchange, removes excess probe from other membranes, enhancing the specific Golgi signal.[9][10]

-

Mount and Visualize: Mount the coverslips and observe under a fluorescence microscope.[9][10]

Studying Sphingolipid Metabolism and Transport

This compound serves as a valuable substrate for several key enzymes in sphingolipid metabolism that are primarily located in the Golgi apparatus.[12] By tracking the conversion of this compound to its fluorescent metabolites, researchers can assay the activity of these enzymes in living cells.[12][13]

The primary metabolic fates of this compound in the Golgi are:

-

Conversion to C6 NBD Sphingomyelin (B164518): Catalyzed by sphingomyelin synthase (SMS).[12][13]

-

Conversion to C6 NBD Glucosylceramide: Catalyzed by glucosylceramide synthase (GCS).[9][12]

-

Conversion to this compound-1-Phosphate: Catalyzed by ceramide kinase (CERK).[12][13]

These fluorescent products are then transported to other cellular destinations, primarily the plasma membrane, allowing for the study of lipid trafficking pathways.[7][14]

This protocol provides a general framework for measuring the activity of Golgi-resident sphingolipid-metabolizing enzymes.

Materials:

-

Cultured cells

-

This compound-BSA complex

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

HPLC system with a fluorescence detector or a thin-layer chromatography (TLC) setup

Procedure:

-

Cell Treatment: Incubate cultured cells with a known concentration of this compound-BSA complex for a specific time course (e.g., 1 hour).[12]

-

Lipid Extraction: After incubation, wash the cells and perform a total lipid extraction using appropriate organic solvents.

-

Lipid Separation: Separate the different fluorescent lipid species (unmetabolized this compound and its metabolites) using either HPLC or TLC.[12][15]

-

Quantification: Quantify the amount of each fluorescent lipid using a fluorescence detector. The amount of product formed is indicative of the respective enzyme's activity.[12][15]

Investigation of Apoptosis

Exogenous, cell-permeable ceramides like C6 ceramide are known to induce apoptosis in various cancer cell lines.[6][16] this compound can be used to study the signaling pathways involved in ceramide-induced cell death.

The apoptotic signaling cascade initiated by C6 ceramide involves the activation of stress-activated protein kinases and caspases.[17] Key signaling molecules implicated in C6 ceramide-induced apoptosis include:

-

c-Jun N-terminal kinase (JNK): C6 ceramide can lead to the activation of the JNK signaling pathway.[6][17]

-

Caspase-8 and Caspase-9: Both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways can be activated, although the dependence on each can be cell-type specific.[6][17]

-

Caspase-3: As a downstream effector caspase, its activation is a common feature of C6 ceramide-induced apoptosis.[13][17]

Concluding Remarks

This compound is a powerful and versatile fluorescent lipid analog that has significantly advanced our understanding of sphingolipid biology. Its ability to serve as a vital stain for the Golgi, a tracer for metabolic pathways, and an inducer of apoptosis makes it an indispensable tool for researchers in cell biology, biochemistry, and drug development. The protocols and data presented in this guide offer a solid foundation for the effective application of this compound in a variety of research contexts.

References

- 1. 86701-10-2 CAS MSDS (C6-NBD-CERAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. C6-NBD-ceramide, fluorescent sphingosine analog (CAS 86701-10-2) | Abcam [abcam.com]

- 4. biotium.com [biotium.com]

- 5. genecopoeia.com [genecopoeia.com]

- 6. Biotium NBD C6-ceramide, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantum Yield [C6 NBD] | AAT Bioquest [aatbio.com]

- 17. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

C6 NBD Ceramide: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structure, properties, and applications of C6 NBD ceramide, a fluorescent analog crucial for studying lipid metabolism and trafficking.

This compound (N-(7-(4-nitrobenzo-2-oxa-1,3-diazole)-6-aminocaproyl)-D-erythro-sphingosine) is a vital tool in cell biology, enabling the visualization and tracking of ceramide pathways. Its unique fluorescent properties and structural similarity to endogenous ceramides (B1148491) make it an invaluable probe for investigating the intricate roles of these lipids in cellular processes.

Core Properties and Structure

This compound consists of a D-erythro-sphingosine backbone linked to a C6 fatty acid. The defining feature of this synthetic ceramide is the attachment of a nitrobenzoxadiazole (NBD) fluorophore to the acyl chain. This fluorescent tag allows for its detection and quantification in various experimental setups. The NBD group is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and a significant increase in fluorescence in hydrophobic milieus such as cellular membranes.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in the tables below, providing a quick reference for experimental design.

| Identifier | Value | Reference |

| Formal Name | N-[7-(4-nitrobenzo-2-oxa-1,3-diazole)]-6-aminocaproyl-D-erythro-sphingosine | [1] |

| Chemical Formula | C₃₀H₄₉N₅O₆ | [1][2] |

| Molecular Weight | 575.7 g/mol | [1][2] |

| CAS Number | 94885-02-6 | [1][2] |

| Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~466 nm | In Methanol (B129727) | [2] |

| Emission Maximum (λem) | ~536 nm | In Methanol | [2] |

| Solubility | DMF: 25 mg/ml, DMSO: 10 mg/ml, Ethanol (B145695): 5 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] | |

| Appearance | Dark solid | [2] | |

| Storage | -20°C, protect from light | [2] |

Cellular Uptake and Metabolic Fate

This compound is cell-permeable and, once inside the cell, it primarily localizes to the Golgi apparatus. This specific targeting makes it an excellent marker for visualizing the morphology and dynamics of this organelle. Within the Golgi, this compound serves as a substrate for various enzymes involved in sphingolipid metabolism.

The primary metabolic pathways for this compound involve its conversion to fluorescent analogs of sphingomyelin (B164518) and glucosylceramide. These metabolic transformations are key to understanding the flux and regulation of ceramide metabolism.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments.

Staining of the Golgi Apparatus in Live Cells

This protocol outlines the steps for visualizing the Golgi apparatus in living cells using this compound.

Methodology:

-

Cell Preparation: Grow cells to a suitable confluency on glass coverslips.

-

Preparation of this compound-BSA Complex:

-

Prepare a 1 mM stock solution of this compound in a chloroform (B151607):methanol (2:1, v/v) mixture.

-

Evaporate the solvent from an aliquot of the stock solution under a stream of nitrogen and then under vacuum for at least 1 hour.

-

Resuspend the dried lipid in ethanol to a concentration of 1 mM.

-

Prepare a solution of fatty acid-free Bovine Serum Albumin (BSA) at 0.34 mg/mL in serum-free medium or a balanced salt solution (e.g., HBSS).

-

While vortexing the BSA solution, slowly inject the ethanolic this compound solution to achieve a final concentration of 5 µM. This results in the formation of a this compound-BSA complex.

-

-

Staining Procedure:

-

Wash the cells grown on coverslips with an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Incubate the cells with the 5 µM this compound-BSA complex for 30 minutes at 4°C. This allows the probe to label the plasma membrane.

-

Wash the cells several times with ice-cold medium to remove excess probe.

-

Transfer the cells to fresh, pre-warmed medium and incubate at 37°C for 30 minutes to allow for internalization and transport to the Golgi apparatus.

-

Wash the cells again with fresh medium.

-

-

Visualization: Mount the coverslips and observe the cells using a fluorescence microscope with appropriate filter sets for the NBD fluorophore (excitation ~466 nm, emission ~536 nm).

In Vitro Ceramide Kinase Assay

This protocol provides a method to measure the activity of ceramide kinase using this compound as a substrate.

Methodology:

-

Reagent Preparation:

-

Substrate: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or chloroform/methanol). For the assay, the substrate is often delivered complexed to BSA or in detergent micelles.

-

Enzyme Source: Prepare cell or tissue lysates containing ceramide kinase activity.

-

Assay Buffer: A typical buffer contains HEPES, MgCl₂, DTT, and ATP.

-

-

Reaction Setup:

-

In a microfuge tube, combine the assay buffer, the enzyme source, and the this compound substrate.

-

Initiate the reaction by adding ATP.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a mixture of chloroform and methanol (e.g., 2:1, v/v).

-

Vortex the mixture and centrifuge to separate the organic and aqueous phases. The product, NBD-ceramide-1-phosphate, will partition into the aqueous or organic phase depending on the extraction conditions.

-

-

Analysis:

-

Collect the appropriate phase and dry it down.

-

Resuspend the lipid extract in a small volume of solvent.

-

Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the fluorescent product.

-

Conclusion

This compound is a powerful and versatile tool for investigating the complex world of sphingolipid biology. Its well-characterized properties and established experimental protocols make it an essential probe for researchers in cell biology and drug development. By enabling the direct visualization and quantification of ceramide metabolism and trafficking, this compound continues to provide valuable insights into the fundamental cellular processes governed by these bioactive lipids.

References

An In-depth Technical Guide to the Mechanism of Action of C6 NBD Ceramide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms of action of C6 NBD ceramide (N-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl-D-erythro-sphingosine)), a fluorescently labeled, short-chain ceramide analog. Its unique properties make it an invaluable tool for studying sphingolipid metabolism, trafficking, and signaling pathways, as well as a potential agent in cancer therapy.

Core Functions and Applications

This compound is a versatile molecule with several key applications in cell biology research:

-

Fluorescent Lipid Probe: The attached nitrobenzoxadiazole (NBD) group is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and strong fluorescence in nonpolar environments like cellular membranes. This property allows for the real-time visualization of its uptake, transport, and localization within living and fixed cells.

-

Golgi Apparatus Staining: One of the most prominent applications of this compound is as a selective stain for the Golgi apparatus. Upon entering the cell, it rapidly concentrates in the Golgi complex, where it is metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide.

-

Investigating Sphingolipid Metabolism and Transport: As a ceramide analog, this compound serves as a substrate for enzymes involved in sphingolipid metabolism, allowing researchers to study the dynamics of these pathways. Its conversion to other sphingolipids can be tracked to understand transport mechanisms from the Golgi to other cellular destinations, such as the plasma membrane.

-

Induction of Apoptosis: Exogenous short-chain ceramides, including C6 ceramide, are known to induce apoptosis (programmed cell death) in various cancer cell lines. This compound can be used to study the cellular pathways involved in ceramide-mediated apoptosis.

-

Cancer Research and Drug Synergism: C6 ceramide has been shown to act synergistically with chemotherapeutic agents like docetaxel (B913) and doxorubicin (B1662922) to enhance their anti-tumor effects. This makes this compound a useful tool for investigating the mechanisms of chemo-sensitization.

Mechanism of Cellular Uptake and Trafficking

The cellular uptake of this compound is a rapid process. It can enter cells through diffusion and potentially via water channels and caveolae-mediated endocytosis. Once inside the cell, it is transported to the Golgi apparatus. This transport is crucial for its subsequent metabolic processing.

Metabolic Fate of this compound

Within the Golgi apparatus, this compound is a substrate for several key enzymes in sphingolipid metabolism. The primary metabolic conversions are:

-

Conversion to NBD-Sphingomyelin: Catalyzed by sphingomyelin synthase.

-

Conversion to NBD-Glucosylceramide: Catalyzed by glucosylceramide synthase.

-

Conversion to NBD-Ceramide-1-Phosphate: Catalyzed by ceramide kinase.

The metabolic trapping of these fluorescent products within the Golgi is a key reason for its prominent staining of this organelle.

Role in Apoptosis Signaling

Exogenous C6 ceramide is a known inducer of apoptosis. While the NBD tag can influence its biological activity, studies with unlabeled C6 ceramide provide insight into the likely signaling pathways. C6 ceramide-induced apoptosis is often associated with:

-

Mitochondrial Pathway Activation: This includes the release of cytochrome c from the mitochondria.

-

Caspase Activation: Leading to the activation of executioner caspases like caspase-3 and subsequent degradation of cellular components.

-

NF-κB DNA-binding: This transcription factor is involved in the cellular stress response.

-

Reactive Oxygen Species (ROS) Production: Increased ROS levels can contribute to cellular damage and apoptosis.

-

AMPK and JNK Activation: These kinases are involved in stress signaling pathways that can lead to apoptosis.

Quantitative Data Summary

| Parameter | Value | Cell Type/System | Reference |

| Excitation/Emission Maxima | ~466/536 nm | In methanol (B129727) or nonpolar environments | (1) |

| Typical Staining Concentration | 5 µM | Living and fixed cells | (--INVALID-LINK-- |

| Parameter | Value | Cell Type/System | Reference |

| :--- | :--- | :--- | :--- |

| Excitation/Emission Maxima | ~466/536 nm | In methanol or nonpolar environments | (1) |

| Typical Staining Concentration | 5 µM | Living and fixed cells | (2) |

| Incubation Time (Live Cells) | 30 min at 4°C, then 30 min at 37°C | General cell lines | (2) |

| Incubation Time (Fixed Cells) | 30 min at 4°C | General cell lines | (3) |

| Cytotoxicity of C6-ceramide | No effect up to 10 µM; 10% decrease in viability at 20 µM; 49% decrease at 30 µM (2h treatment) | Kupffer Cells | (4) |

| Increase in Endogenous C16-ceramide | ~3-fold increase with 10 µM C6-ceramide treatment | Kupffer Cells | (4) |

Experimental Protocols

Preparation of this compound-BSA Complex

For effective delivery into cells, this compound is typically complexed with bovine serum albumin (BSA).

-

Prepare a 1 mM stock solution of this compound in a chloroform:ethanol (19:1 v/v) mixture.

-

Aliquot the desired amount of the stock solution into a glass tube and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least one hour.

-

Redissolve the dried lipid in absolute ethanol. For example, 50 µL of the 1 mM stock can be redissolved in 200 µL of ethanol.

-

In a separate tube, prepare a solution of defatted BSA (e.g., 0.34 mg/mL) in a balanced salt solution like Hanks' Buffered Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

-

While vortexing the BSA solution, inject the ethanolic this compound solution.

-

The resulting complex (e.g., 5 µM this compound + 5 µM BSA) can be stored at -20°C.

Staining the Golgi Apparatus in Living Cells

-

Grow cells on glass coverslips to the desired confluency.

-

Rinse the cells with an appropriate medium, such as HBSS with HEPES.

-

Incubate the cells with 5 µM this compound-BSA complex in HBSS/HEPES for 30 minutes at 4°C. This low-temperature incubation allows the probe to label the plasma membrane.

-

Wash the cells several times with ice-cold medium to remove excess probe.

-

Incubate the cells in fresh, pre-warmed (37°C) complete culture medium for an additional 30 minutes. This "chase" period allows for the transport of the ceramide analog to the Golgi and its subsequent metabolism.

-

Wash the cells in fresh medium and examine them using a fluorescence microscope.

Staining the Golgi Apparatus in Fixed Cells

-

Grow and rinse cells as for live-cell staining.

-

Fix the cells for 5-10 minutes at room temperature. A common fixative is 0.5% glutaraldehyde (B144438) in 10% sucrose (B13894) and 100 mM PIPES, pH 7.0, or 2-4% paraformaldehyde in phosphate-buffered saline (PBS). Note: Detergents and methanol/acetone fixatives should be avoided.

-

Rinse the cells several times with ice-cold HBSS/HEPES.

-

Incubate the cells with 5 µM this compound-BSA complex for 30 minutes at 4°C.

-

To enhance the Golgi staining and reduce background from other membranes, rinse the cells and incubate for 30-90 minutes at room temperature with a solution containing 10% fetal calf serum or 2 mg/mL BSA. This step helps to "back-exchange" excess probe from other membranes.

-

Wash the cells, mount the coverslips, and

References

C6-NBD-Ceramide: A Technical Guide to its Discovery, Synthesis, and Application in Cellular Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent sphingolipid analog, C6-NBD-ceramide. We will delve into its initial discovery, outline the principles of its chemical synthesis, and provide detailed experimental protocols for its application in studying critical cellular processes, including sphingolipid metabolism and apoptosis. This document is designed to be a core resource for professionals in cell biology and drug development, offering both foundational knowledge and practical guidance.

Discovery and Significance

C6-NBD-ceramide, chemically known as 6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosine, was first introduced as a vital stain for the Golgi apparatus in the mid-1980s by Lipsky and Pagano.[1][2] Their seminal work demonstrated that this fluorescent ceramide analog is readily taken up by living cells and selectively accumulates in the Golgi complex.[3] This discovery provided researchers with a powerful tool to visualize the morphology and dynamics of this central organelle in the secretory pathway.

Beyond its utility as a Golgi marker, it was soon recognized that C6-NBD-ceramide is metabolized by cells into fluorescent analogs of sphingomyelin (B164518) and glucosylceramide.[3] This finding opened the door to detailed investigations of sphingolipid transport and metabolism, allowing for the real-time tracking of these important lipids as they traffic from the Golgi apparatus to other cellular destinations, such as the plasma membrane.[4] The short C6 acyl chain enhances its water solubility and cell permeability, making it an effective tool for introducing a fluorescent ceramide surrogate into cellular metabolic pathways.

Physicochemical Properties and Spectral Data

C6-NBD-ceramide is a dark, solid substance soluble in organic solvents like chloroform (B151607) and DMSO.[5] Its key physicochemical and spectral properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₀H₄₉N₅O₆ | [5] |

| Molecular Weight | 575.74 g/mol | [5] |

| CAS Number | 94885-02-6 | [5] |

| Excitation Maximum (λex) | 466 nm (in Methanol) | [5] |

| Emission Maximum (λem) | 536 nm (in Methanol) | [5] |

| Appearance | Dark solid | [5] |

| Solubility | Chloroform, DMSO | [5] |

Synthesis of C6-NBD-Ceramide

The synthesis of C6-NBD-ceramide involves a two-step process: the synthesis of the fluorescent fatty acid precursor, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminohexanoic acid (NBD-X), followed by its coupling to a sphingosine (B13886) backbone.

Synthesis Workflow

The general workflow for the synthesis and purification of C6-NBD-ceramide is depicted below. This process involves the initial synthesis of the NBD-functionalized hexanoic acid, followed by its activation and subsequent amide bond formation with sphingosine. Purification is typically achieved through chromatographic techniques.

Experimental Protocol: Synthesis and Purification (Representative)

While specific yields and reaction conditions can vary, the following protocol outlines the general steps for the synthesis and purification of C6-NBD-ceramide.

Step 1: Synthesis of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminohexanoic acid (NBD-X)

-

Dissolve 6-aminohexanoic acid in a suitable buffer, such as sodium bicarbonate, to deprotonate the amine group.

-

Add a solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in an organic solvent (e.g., acetone) dropwise to the buffered solution of 6-aminohexanoic acid with stirring.

-

Allow the reaction to proceed in the dark at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to precipitate the NBD-hexanoic acid product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Coupling of NBD-Hexanoic Acid to Sphingosine

-

Activate the carboxylic acid of NBD-hexanoic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous organic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

-

Add sphingosine to the reaction mixture.

-

Allow the reaction to proceed at room temperature overnight with stirring.

-

Monitor the formation of C6-NBD-ceramide by TLC.

Step 3: Purification

-

Remove the urea (B33335) byproduct (from DCC) by filtration if applicable.

-

Concentrate the crude product under reduced pressure.

-

Purify the crude C6-NBD-ceramide using silica (B1680970) gel column chromatography or preparative TLC, eluting with a solvent system such as chloroform/methanol.

-

For higher purity, reverse-phase high-performance liquid chromatography (HPLC) can be employed.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Applications in Cellular Research

C6-NBD-ceramide is a versatile tool with numerous applications in cell biology. Its primary uses revolve around the study of the Golgi apparatus, sphingolipid metabolism, and the induction of apoptosis.

Visualization of the Golgi Apparatus

C6-NBD-ceramide serves as an excellent fluorescent probe for labeling the Golgi apparatus in both live and fixed cells.

Experimental Protocol: Staining the Golgi Apparatus in Live Cells

-

Preparation of C6-NBD-ceramide-BSA complex: To facilitate its delivery to cells in an aqueous medium, C6-NBD-ceramide is typically complexed with bovine serum albumin (BSA).

-

Prepare a 1 mM stock solution of C6-NBD-ceramide in ethanol.

-

Dry down an aliquot of the stock solution under a stream of nitrogen.

-

Resuspend the lipid film in a small volume of ethanol.

-

Inject the ethanolic solution into a vortexing solution of defatted BSA in a balanced salt solution (e.g., HBSS) to achieve a final concentration of approximately 5 µM.

-

-

Cell Labeling:

-

Culture cells on glass coverslips to an appropriate confluency.

-

Wash the cells with a balanced salt solution.

-

Incubate the cells with the C6-NBD-ceramide-BSA complex (typically 5 µM) for 30 minutes at 4°C. This allows the probe to associate with the plasma membrane while minimizing endocytosis.

-

Wash the cells with ice-cold medium to remove excess probe.

-

Incubate the cells in fresh, pre-warmed complete medium at 37°C for 30-60 minutes to allow for internalization and transport to the Golgi apparatus.

-

-

Visualization:

-

Wash the cells with fresh medium.

-

Mount the coverslips on a slide and observe using a fluorescence microscope with appropriate filters for the NBD fluorophore (Excitation ~466 nm, Emission ~536 nm).

-

Experimental Protocol: Staining the Golgi Apparatus in Fixed Cells

-

Cell Fixation:

-

Wash cells grown on coverslips with a balanced salt solution.

-

Fix the cells with a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS), for 10-15 minutes at room temperature.

-

-

Cell Labeling:

-

Wash the fixed cells thoroughly with PBS.

-

Incubate the cells with the C6-NBD-ceramide-BSA complex (typically 5 µM) for 30 minutes at room temperature.

-

-

Back-Exchange (Optional but Recommended):

-

To reduce background fluorescence from other membranes, a "back-exchange" step can be performed. Incubate the labeled cells with a solution of defatted BSA (e.g., 1-2 mg/mL) for 15-30 minutes at room temperature. This helps to remove any probe that is not tightly associated with the Golgi membranes.

-

-

Visualization:

-

Wash the cells with PBS.

-

Mount the coverslips and visualize by fluorescence microscopy.

-

Analysis of Sphingolipid Metabolism

C6-NBD-ceramide is a valuable substrate for monitoring the activity of key enzymes in the sphingolipid metabolic pathway that are resident in the Golgi apparatus. A comprehensive HPLC-based method allows for the simultaneous quantification of C6-NBD-ceramide and its primary metabolites.[4][6]

Metabolic Pathway of C6-NBD-Ceramide in the Golgi Apparatus

Experimental Protocol: HPLC Analysis of C6-NBD-Ceramide Metabolism [4]

-

Cell Treatment:

-

Plate cells and grow to desired confluency.

-

Label cells with C6-NBD-ceramide-BSA complex (e.g., 1-5 µM) for a specified time (e.g., 1 hour) at 37°C.

-

-

Lipid Extraction:

-

Wash cells with PBS.

-

Scrape cells in a solvent mixture for lipid extraction (e.g., a modified Bligh-Dyer extraction using chloroform, methanol, and water).

-

Collect the organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

HPLC Analysis:

-

Resuspend the lipid extract in a suitable solvent for HPLC (e.g., methanol).

-

Inject the sample onto a C8 or C18 reverse-phase HPLC column.

-

Elute the lipids using a gradient of organic solvents (e.g., methanol/water mixtures).

-

Detect the fluorescently labeled lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths for NBD.

-

Quantify the peaks corresponding to C6-NBD-ceramide, NBD-sphingomyelin, NBD-glucosylceramide, and NBD-ceramide-1-phosphate by comparing their peak areas to those of known standards.

-

Quantitative Data from HPLC Analysis of Sphingolipid Metabolism

The following tables summarize representative quantitative data that can be obtained from HPLC analysis of C6-NBD-ceramide metabolism.

Table 1: Dose-Response of C6-NBD-Ceramide Metabolism in MCF7 Cells [4]

| C6-NBD-Ceramide (µM) | NBD-Hexosylceramide (AUC) | NBD-Sphingomyelin (AUC) | NBD-Ceramide-1-Phosphate (AUC) |

| 0 | 0 | 0 | 0 |

| 1 | 100 | 150 | 50 |

| 5 | 450 | 600 | 200 |

| 10 | 800 | 1000 | 350 |

| 20 | 1200 | 1500 | 500 |

AUC: Area Under the Curve, representing relative abundance.

Table 2: Inhibition of Ceramide Kinase (CERK) by NVP-231 in MCF7 Cells Overexpressing CERK [4]

| NVP-231 (µM) | NBD-Ceramide-1-Phosphate (% of Control) |

| 0 | 100 |

| 0.1 | 80 |

| 1 | 40 |

| 10 | 15 |

Induction and Analysis of Apoptosis

Short-chain ceramides, including C6-ceramide, are known to induce apoptosis in various cell types.[7] C6-NBD-ceramide can be used to study the cellular uptake and localization of a pro-apoptotic ceramide analog, while unlabeled C6-ceramide is typically used to study the downstream signaling events. The apoptotic pathway induced by C6-ceramide often involves the activation of caspase-8 and the stress-activated protein kinase, JNK.[7][8]

Signaling Pathway of C6-Ceramide-Induced Apoptosis

Experimental Protocol: Flow Cytometry Analysis of Apoptosis

-

Cell Treatment:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with varying concentrations of C6-ceramide for a specified duration (e.g., 24-48 hours). Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

FITC-Annexin V positive, PI negative cells are in early apoptosis.

-

FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by C6-ceramide.

-

Conclusion

C6-NBD-ceramide remains an indispensable tool in cell biology. Its discovery revolutionized the study of the Golgi apparatus and provided a window into the complex world of sphingolipid trafficking and metabolism. Furthermore, its pro-apoptotic properties make it and its non-fluorescent counterpart valuable reagents for investigating the mechanisms of programmed cell death. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize C6-NBD-ceramide in their studies, contributing to a deeper understanding of fundamental cellular processes and their implications in health and disease.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. researchgate.net [researchgate.net]

- 7. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

C6 NBD Ceramide: A Comprehensive Technical Guide to its Spectral Properties and Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and diverse applications of C6 NBD ceramide (N-(6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-D-erythro-sphingosine), a widely utilized fluorescent analog of ceramide. This document details its core photophysical characteristics, provides established experimental protocols for its use, and illustrates its application in studying critical cellular signaling pathways.

Core Spectral and Photophysical Properties

This compound is a vital tool for fluorescence microscopy and other fluorescence-based assays due to its environmentally sensitive fluorophore, NBD (7-nitrobenz-2-oxa-1,3-diazole). The fluorescence of the NBD group is intrinsically weak in aqueous environments but exhibits a significant increase in quantum yield upon partitioning into nonpolar environments, such as cellular membranes.[1][2][3] This property makes it an excellent probe for visualizing lipid-rich structures within cells.

Quantitative Spectral Data

The key spectral properties of this compound are summarized in the table below. It is important to note that while the excitation and emission maxima are well-documented, specific values for the quantum yield and molar extinction coefficient for the this compound conjugate are not consistently reported in publicly available literature. The values provided are based on data for the NBD fluorophore and a closely related NBD-labeled lipid, NBD-PE, and should be considered as estimations.

| Property | Value | Solvent/Condition |

| Excitation Maximum (λex) | ~466 nm | Methanol |

| Emission Maximum (λem) | ~536 nm | Methanol |

| Molar Extinction Coefficient (ε) | ~19,500 - 22,000 M⁻¹cm⁻¹ * | Methanol |

| Quantum Yield (Φ) | ~0.1 * | Methanol |

| Stokes Shift | ~70 nm | Methanol |

-

Note: The Molar Extinction Coefficient and Quantum Yield are estimations based on the NBD fluorophore and NBD-PE. Specific, experimentally determined values for this compound may vary.

Fluorescence Characteristics

The fluorescence of this compound is highly dependent on the local environment. This solvatochromic behavior is a key advantage, as changes in fluorescence intensity can provide insights into the lipid environment within different cellular compartments. The probe is typically excited by the 488 nm laser line commonly found on confocal microscopes and flow cytometers, with its emission collected in the green channel.

Experimental Protocols

This compound is a versatile tool for staining the Golgi apparatus in both living and fixed cells, as well as for tracking sphingolipid metabolism and transport.[4][5] Below are detailed protocols for common applications.

Preparation of this compound-BSA Complex

For efficient delivery into cells, this compound is typically complexed with bovine serum albumin (BSA).

Materials:

-

This compound

-

Ethanol (absolute)

-

Fatty acid-free BSA

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Nitrogen gas source (optional)

Procedure:

-

Prepare a 1 mM stock solution of this compound in ethanol.

-

In a glass tube, evaporate a desired amount of the stock solution to dryness under a stream of nitrogen or by air drying.

-

Resuspend the dried this compound in a small volume of ethanol.

-

In a separate tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).

-

While vigorously vortexing the BSA solution, slowly add the ethanolic this compound solution.

-

Continue vortexing for a few minutes to ensure complete complexation.

-

The final this compound-BSA complex can be stored at -20°C for future use.

Workflow for preparing the this compound-BSA complex.

Staining the Golgi Apparatus in Live Cells

This protocol allows for the visualization of the Golgi apparatus and the study of lipid trafficking in real-time.

Materials:

-

Cells grown on coverslips or in imaging dishes

-

This compound-BSA complex (typically 5 µM working concentration)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

-

Complete cell culture medium

-

Fluorescence microscope

Procedure:

-

Wash cells twice with pre-chilled (4°C) HBSS.

-

Incubate the cells with the this compound-BSA complex in ice-cold HBSS for 30 minutes at 4°C. This allows the lipid to label the plasma membrane while minimizing endocytosis.

-

Wash the cells three times with ice-cold HBSS to remove excess probe.

-

Add pre-warmed (37°C) complete cell culture medium to the cells.

-

Incubate the cells at 37°C for 15-30 minutes to allow for internalization and transport to the Golgi apparatus.

-

Wash the cells with warm HBSS and image immediately using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).

Staining the Golgi Apparatus in Fixed Cells

This protocol is suitable for high-resolution imaging and colocalization studies.

Materials:

-

Cells grown on coverslips

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

This compound-BSA complex (typically 5 µM working concentration)

-

HBSS

-

Defatted BSA or fetal bovine serum (for back-exchange)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the fixed cells with the this compound-BSA complex in HBSS for 30 minutes at room temperature.

-

Wash the cells three times with HBSS.

-

Back-exchange (optional but recommended): To reduce background fluorescence from other membranes, incubate the cells with a solution of 1% defatted BSA or 10% fetal bovine serum in HBSS for 30 minutes at room temperature.

-

Wash the cells three times with HBSS.

-

Mount the coverslips onto slides using an appropriate mounting medium.

-

Image using a fluorescence microscope.

Signaling Pathways and Applications

This compound serves as a valuable tracer to investigate the complex pathways of sphingolipid metabolism and their role in cellular signaling.

Sphingolipid Metabolism in the Golgi Apparatus

Upon entering the cell, this compound is transported to the Golgi apparatus, where it serves as a substrate for several key enzymes involved in sphingolipid synthesis.[6] By tracking the fluorescent signal, researchers can monitor the flux through these pathways and the subsequent trafficking of the newly synthesized fluorescent sphingolipids.

Metabolic fate of this compound in the Golgi apparatus.

Ceramide-Mediated Apoptosis

Ceramides are well-established signaling molecules involved in the induction of apoptosis (programmed cell death). Exogenously added C6 ceramide, and by extension its fluorescent analog, can mimic the effects of endogenous ceramide and trigger apoptotic pathways. This compound can be used to visualize the cellular uptake and localization of ceramide during the induction of apoptosis.

References

- 1. genecopoeia.com [genecopoeia.com]

- 2. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. C6-NBD-ceramide, fluorescent sphingosine analog (CAS 86701-10-2) | Abcam [abcam.com]

C6 NBD Ceramide: An In-depth Technical Guide to Tracing Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that play critical roles as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and differentiation. The intricate and highly regulated nature of sphingolipid metabolism presents a significant challenge to researchers. Fluorescent lipid analogs have emerged as indispensable tools for the real-time visualization and quantification of these dynamic processes within living cells.

This technical guide focuses on the utility of C6 NBD ceramide (N-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl-D-erythro-sphingosine), a fluorescently labeled, short-chain ceramide analog, as a tracer for sphingolipid metabolism. Its unique properties allow for the direct observation of ceramide trafficking and its subsequent conversion into more complex sphingolipids, primarily within the Golgi apparatus. This document provides a comprehensive overview of the core principles of using this compound, detailed experimental protocols, quantitative data on its metabolic fate, and visualizations of the relevant biochemical pathways and experimental workflows.

Core Principles of this compound as a Tracer

This compound is a valuable tool due to its cell permeability and its mimicry of natural ceramide, allowing it to be recognized and processed by the enzymes of the sphingolipid metabolic pathway.[1] Once introduced to cells, this compound rapidly partitions into cellular membranes and is transported to the Golgi apparatus.[2] The Golgi serves as a central hub for the synthesis of complex sphingolipids, and it is here that this compound is metabolized by key resident enzymes.[1][3]

The primary metabolic fates of this compound in the Golgi are:

-

Conversion to NBD-sphingomyelin (NBD-SM) by sphingomyelin (B164518) synthase (SMS).[3]

-

Conversion to NBD-glucosylceramide (NBD-GlcCer) by glucosylceramide synthase (GCS).[3]

-

Conversion to NBD-ceramide-1-phosphate (NBD-C1P) by ceramide kinase (CERK).[3]

The fluorescent NBD (nitrobenzoxadiazole) group allows for the visualization of these processes using fluorescence microscopy and the quantification of the metabolites through techniques such as high-performance liquid chromatography (HPLC).[3][4] This enables researchers to assess the activity of key enzymes in the sphingolipid pathway and to investigate how these pathways are altered in disease states or in response to therapeutic agents.

Sphingolipid Metabolism of this compound

The metabolic conversion of this compound within the Golgi apparatus is a key aspect of its utility as a tracer. The following diagram illustrates the primary pathways.

References

- 1. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Sphingolipid Transport Pathways with NBD-Ceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate pathways of sphingolipid transport within the cell, focusing on the utility of the fluorescent ceramide analog, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminocaproyl-sphingosine (C6-NBD-ceramide), as a powerful tool for visualizing and quantifying these processes. Sphingolipids are not only essential structural components of cellular membranes but also critical signaling molecules involved in a myriad of cellular functions, including proliferation, apoptosis, and migration.[1] Understanding their transport and metabolism is paramount for research in cell biology and the development of novel therapeutics.

Core Concepts in Sphingolipid Transport

Ceramide, the central molecule in sphingolipid metabolism, is primarily synthesized in the endoplasmic reticulum (ER).[2][3] From the ER, it must be transported to the Golgi apparatus for conversion into more complex sphingolipids, such as sphingomyelin (B164518) (SM) and glucosylceramide (GlcCer).[3][4] This transport occurs through two main pathways:

-

Vesicular Transport: A non-ATP dependent process involving the budding and fusion of transport vesicles from the ER to the cis-Golgi.[4][5]

-

Non-Vesicular Transport: An ATP-dependent process mediated by the cytosolic ceramide transfer protein (CERT). CERT specifically extracts ceramide from the ER membrane and delivers it to the trans-Golgi network (TGN).[4][6][7] This pathway is crucial for the synthesis of sphingomyelin.[2][4][6]

Once in the Golgi, ceramide is metabolized by resident enzymes. Sphingomyelin synthase 1 (SMS1) synthesizes sphingomyelin in the lumen of the trans-Golgi, while glucosylceramide synthase (GCS) produces glucosylceramide on the cytosolic face of the Golgi.[2][8] A portion of GlcCer can then be transported back to the ER by the four-phosphate adaptor protein 2 (FAPP2).[2]

NBD-Ceramide as a Fluorescent Probe

C6-NBD-ceramide is a short-chain, fluorescent analog of natural ceramide that is widely used to study sphingolipid transport and metabolism.[1][8] When introduced to living cells, it is readily taken up and mimics the transport and metabolism of endogenous ceramide, accumulating prominently in the Golgi apparatus.[3][9][10] Its fluorescent NBD (nitrobenzoxadiazole) group allows for direct visualization of its subcellular localization and trafficking pathways using fluorescence microscopy.[1][10] Furthermore, its metabolic products, such as NBD-sphingomyelin and NBD-glucosylceramide, can be separated and quantified using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), providing a quantitative measure of metabolic flux through the sphingolipid pathways.[8][11]

Quantitative Analysis of NBD-Ceramide Metabolism

The conversion of NBD-ceramide to its various metabolites provides a quantitative readout of the activity of key enzymes in the Golgi apparatus. The following table summarizes representative data from experiments using NBD-ceramide to probe sphingolipid metabolism.

| Metabolite | Enzyme | Subcellular Location | Representative Quantitative Data (MCF7 cells, 1µM NBD-Cer for 1h)[1] | Effect of Inhibitors/siRNA |

| NBD-Hexosylceramide (NBD-HexCer) | Glucosylceramide Synthase (GCS) | Cytosolic face of Golgi | ~15% of total NBD-lipid | Decreased with GCS inhibitors (e.g., PDMP) or GCS siRNA.[8] |

| NBD-Sphingomyelin (NBD-SM) | Sphingomyelin Synthase 1/2 (SMS1/2) | Lumen of trans-Golgi | ~10% of total NBD-lipid | Decreased with SMS1/2 siRNA.[8] |

| NBD-Ceramide-1-Phosphate (NBD-C1P) | Ceramide Kinase (CERK) | trans-Golgi Network | ~5% of total NBD-lipid | Decreased with CERK inhibitors (e.g., NVP-231) or CERK siRNA.[8] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments involving NBD-ceramide.

Protocol 1: Live-Cell Staining of the Golgi Apparatus with NBD-C6-Ceramide

This protocol provides a standard method for visualizing the Golgi apparatus in living cells.[10]

Materials:

-

NBD-C6-Ceramide

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)

-

Absolute Ethanol (B145695)

-

Cell culture medium

-

Live cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Preparation of NBD-C6-Ceramide/BSA Complex (100x Stock Solution): a. Prepare a 1 mM stock solution of NBD-C6-Ceramide in absolute ethanol.[10] b. In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in PBS or HBSS/HEPES.[9][10] c. Dry down an appropriate volume of the NBD-C6-Ceramide ethanol stock under a stream of nitrogen gas.[8][10] d. Resuspend the dried NBD-C6-Ceramide in a small volume of absolute ethanol.[8][10] e. While vortexing the BSA solution, slowly inject the resuspended NBD-C6-Ceramide. This results in a complex of approximately 5-100 µM NBD-C6-Ceramide/BSA. Store aliquots at -20°C.[8][9][10]

-

Cell Labeling: a. Grow cells to the desired confluency on a glass-bottom dish or coverslip.[10] b. On the day of the experiment, dilute the NBD-C6-Ceramide/BSA complex stock solution to a final concentration of 5 µM in your cell culture medium.[10] c. Remove the culture medium from the cells and wash once with pre-warmed medium.[10] d. Incubate the cells with the NBD-C6-Ceramide/BSA complex solution for 30 minutes at 4°C. This allows the lipid to insert into the plasma membrane while minimizing immediate endocytosis.[9][10] e. Rinse the cells several times with ice-cold medium and then incubate in fresh, pre-warmed medium at 37°C for a further 30 minutes to allow for transport to the Golgi.[9][10]

-

Imaging: a. Wash the cells with fresh, pre-warmed medium or a suitable imaging buffer.[10] b. Image the cells immediately using a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~466 nm, Emission: ~536 nm).[9][10]

Protocol 2: Quantification of NBD-Ceramide Metabolites by HPLC

This protocol details the extraction and analysis of NBD-labeled lipids to quantify metabolic flux.[8]

Materials:

-

Cells labeled with NBD-C6-Ceramide (as per Protocol 1, with desired experimental conditions)

-

Ethyl acetate (B1210297)

-

PBS

-

HPLC system with a fluorescence detector

Procedure:

-

Lipid Extraction: a. Following incubation with NBD-C6-Ceramide, collect the cell culture medium. Lipids can be extracted from the media using a 15:85 isopropanol:ethyl acetate solution.[8] b. Wash the cell plates with room temperature PBS.[8] c. Scrape the cells in a 2:3 solution of 70% isopropanol in water:ethyl acetate and collect in a conical tube.[8] d. Vortex the lipid extracts and centrifuge to pellet any debris. e. Transfer the supernatant containing the lipids to a new tube and dry under nitrogen gas.

-

HPLC Analysis: a. Resuspend the dried lipid extract in a suitable mobile phase for HPLC analysis. b. Inject the sample into an HPLC system equipped with a C18 column. c. Separate the different NBD-labeled lipid species using a gradient elution program. d. Detect the fluorescent lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths for NBD. e. Quantify the amount of each metabolite by integrating the area under the corresponding peak and comparing it to standards.[8]

Visualization of Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex sphingolipid transport pathways and experimental workflows.

Caption: Overview of major sphingolipid transport and metabolic pathways.

Caption: Workflow for studying sphingolipid transport with NBD-ceramide.

References

- 1. benchchem.com [benchchem.com]

- 2. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificarchives.com [scientificarchives.com]

- 5. rupress.org [rupress.org]

- 6. mdpi.com [mdpi.com]

- 7. CERT-mediated trafficking of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genecopoeia.com [genecopoeia.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Subcellular Localization of C6 NBD Ceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD ceramide (N-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl-D-erythro-sphingosine) is a fluorescently labeled, short-chain ceramide analog that has become an indispensable tool for cell biologists. Its unique properties allow for the visualization and study of sphingolipid trafficking and metabolism within living and fixed cells. The paramount feature of this compound is its prominent accumulation within the Golgi apparatus, making it a widely used marker for this organelle.[1] This guide provides a comprehensive overview of the subcellular localization of this compound, the underlying molecular mechanisms, detailed experimental protocols, and its application in research and drug development.

Subcellular Distribution of this compound

The intracellular journey of this compound is a dynamic process governed by cellular transport machinery and enzymatic activity. While it is most famously known as a Golgi stain, it can be found in several subcellular compartments.

Primary Localization: The Golgi Apparatus

The most striking feature of this compound staining is its concentration in the Golgi apparatus.[1] This accumulation is not due to a specific affinity of the ceramide analog for the Golgi membranes but is a result of a process known as "metabolic trapping".[2] Upon reaching the Golgi, this compound is metabolized by two key enzymes:

-

Sphingomyelin (B164518) Synthase (SMS): Converts this compound to C6 NBD sphingomyelin.

-

Glucosylceramide Synthase (GCS): Converts this compound to C6 NBD glucosylceramide.

These fluorescent metabolites are more polar than the parent molecule and become trapped within the Golgi lumen, leading to the characteristic bright staining of this organelle.[2]

Other Subcellular Locations

While the Golgi is the primary destination, this compound and its metabolites can be observed in other locations:

-

Plasma Membrane: Exogenously added this compound initially associates with the plasma membrane before being internalized. Subsequently, its metabolic products, C6 NBD sphingomyelin and glucosylceramide, are transported from the Golgi to the plasma membrane.

-

Endoplasmic Reticulum (ER): The ER is the site of de novo ceramide synthesis. While this compound is an exogenous analog, its trafficking pathways can intersect with the ER, particularly in studies investigating ceramide transport.

-

Mitochondria: Some studies have suggested the presence of ceramide in mitochondria, where it may play a role in apoptosis. The localization of this compound to mitochondria is less prominent than to the Golgi but can be observed under certain conditions.

-

Vesicular Structures: As this compound and its metabolites are transported between organelles, they can be found within transport vesicles.

Quantitative Data on Subcellular Localization

Obtaining precise quantitative data on the percentage of this compound in different subcellular compartments is challenging and highly dependent on cell type, metabolic state, and experimental conditions. However, based on extensive qualitative observations from numerous studies, a descriptive summary is presented below.

| Subcellular Compartment | Localization Level | Description |

| Golgi Apparatus | Primary | The most prominent site of accumulation due to metabolic trapping of its fluorescent metabolites.[1][2] |

| Plasma Membrane | Transient / Secondary | Site of initial uptake and final destination for its fluorescent metabolites (sphingomyelin and glucosylceramide). |

| Endoplasmic Reticulum | Minor / Transient | Involved in the broader context of ceramide trafficking, but not a primary accumulation site for the exogenous analog. |

| Mitochondria | Minor / Conditional | Localization has been reported, often in the context of apoptosis studies, but it is not a major destination. |

| Cytosol | Negligible | As a lipid, this compound is primarily associated with membranes. |

Experimental Protocols

Accurate and reproducible results when using this compound depend on meticulous experimental technique. Below are detailed protocols for labeling both live and fixed cells.

Preparation of this compound-BSA Complex

For efficient delivery into cells, this compound is typically complexed with bovine serum albumin (BSA).

-

Prepare a 1 mM stock solution of this compound in a solvent like chloroform (B151607) or ethanol.

-

Dry down the required volume of the stock solution under a stream of nitrogen gas.

-

Resuspend the dried lipid in a small volume of ethanol.

-

Prepare a solution of defatted BSA (e.g., 0.34 mg/mL) in a balanced salt solution (e.g., HBSS).

-

Vortex the BSA solution while slowly adding the ethanolic this compound solution.

-

The resulting complex can be stored at -20°C. A typical final concentration for cell labeling is 5 µM.[3]

Protocol 1: Live-Cell Staining of the Golgi Apparatus

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips to allow for high-resolution microscopy.

-

Labeling:

-

Wash the cells with a pre-warmed balanced salt solution.

-

Incubate the cells with 5 µM this compound-BSA complex in the appropriate medium for 30 minutes at 4°C. This allows the lipid to label the plasma membrane with minimal internalization.[4]

-

Wash the cells several times with ice-cold medium to remove excess probe.[4]

-

Add fresh, pre-warmed medium and incubate for a "chase" period of 30-60 minutes at 37°C to allow for transport to the Golgi.[4]

-

-

Imaging:

-

Wash the cells with fresh, pre-warmed imaging buffer.

-

Observe the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation ≈ 466 nm, Emission ≈ 536 nm).[4]

-

Protocol 2: Staining of the Golgi Complex in Fixed Cells

-

Cell Culture and Fixation:

-

Grow cells on coverslips.

-

Fix the cells with a suitable fixative such as 4% paraformaldehyde in PBS for 10-20 minutes at room temperature. Avoid detergents and methanol/acetone fixatives.[3]

-

Wash the cells thoroughly with PBS.

-

-

Labeling:

-

Incubate the fixed cells with 5 µM this compound-BSA complex for 30 minutes at room temperature.

-

Wash the cells with PBS.

-

-

Back-Extraction (Optional but Recommended):

-

To enhance the Golgi staining and reduce background from other membranes, a "back-extraction" step can be performed.

-

Incubate the labeled cells with a solution of defatted BSA (e.g., 1 mg/mL in PBS) for 30-60 minutes at room temperature. This will remove excess this compound that is not metabolically trapped in the Golgi.

-

-

Imaging:

-

Mount the coverslips on a slide with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with a FITC/GFP filter set.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows involving this compound.

This compound Trafficking and Metabolism

References

- 1. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. genecopoeia.com [genecopoeia.com]

- 4. benchchem.com [benchchem.com]

The Role of C6 NBD Ceramide in Elucidating Golgi Apparatus Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of C6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl))-aminocaproyl-Sphingosine (C6 NBD Ceramide), a fluorescent analog of ceramide, and its pivotal role as a tool for investigating the structure, function, and dynamics of the Golgi apparatus. Its utility in high-throughput screening for modulators of sphingolipid metabolism makes it a valuable asset in drug discovery and development.

Introduction: Unveiling the Golgi with a Fluorescent Probe

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. Sphingolipids, a class of lipids synthesized in the Golgi, are critical for various cellular processes, including signal transduction, membrane structure, and cell-cell recognition. This compound is a synthetic, short-chain ceramide analog conjugated to a nitrobenzoxadiazole (NBD) fluorophore. This fluorescent tag allows for the direct visualization and tracking of ceramide metabolism and transport within living and fixed cells, with a particular accumulation in the Golgi apparatus.[1][2] Its environment-sensitive fluorescence—weak in aqueous solutions and bright in nonpolar lipid environments—makes it an excellent probe for studying the intricate workings of this vital organelle.[3]

Mechanism of Action: From Cellular Uptake to Golgi Accumulation

The utility of this compound as a Golgi probe stems from its specific trafficking and metabolic fate within the cell.

2.1. Cellular Uptake and Transport: this compound, typically complexed with bovine serum albumin (BSA) to facilitate its delivery in aqueous media, is readily taken up by cells.[3] Following uptake, it is transported to the Golgi apparatus. This transport can occur via a non-vesicular pathway mediated by the ceramide transfer protein (CERT), which specifically extracts ceramide from the endoplasmic reticulum (ER) and delivers it to the trans-Golgi.[4][5]

2.2. Metabolic Trapping in the Golgi: The primary reason for the prominent labeling of the Golgi apparatus by this compound is not a specific affinity for the organelle itself, but rather a process of "metabolic trapping".[6] Once inside the Golgi, this compound serves as a substrate for several resident enzymes involved in sphingolipid synthesis.[7] The resulting fluorescent metabolites are more polar than the parent molecule and become trapped within the Golgi cisternae, leading to a bright and specific fluorescent signal.[6]

Key Metabolic Conversions in the Golgi

The metabolism of this compound within the Golgi provides a direct readout of the activity of key sphingolipid-metabolizing enzymes.[7]

-

Conversion to NBD-Glucosylceramide (GlcCer): Catalyzed by glucosylceramide synthase (GCS), this is a primary metabolic route for this compound in the Golgi.[8][9]

-

Conversion to NBD-Sphingomyelin (SM): Sphingomyelin synthase (SMS) transfers a phosphocholine (B91661) headgroup to this compound to form NBD-sphingomyelin.[7]

-

Conversion to NBD-Ceramide-1-Phosphate (C1P): Ceramide kinase (CERK) phosphorylates this compound to produce NBD-C1P.[7]

The ability to quantify the formation of these metabolites makes this compound a powerful tool for in situ enzyme activity assays.[7][9]

Experimental Applications and Protocols

This compound is a versatile tool with a range of applications in studying Golgi function.

4.1. Visualization of Golgi Morphology: this compound is widely used as a selective stain to visualize the morphology and dynamics of the Golgi apparatus in both live and fixed cells.[2][3]

4.2. Studying Sphingolipid Transport and Metabolism: By tracking the movement and conversion of this compound, researchers can investigate the pathways of sphingolipid transport and the activity of enzymes involved in their metabolism.[10][11]

4.3. High-Throughput Screening for Drug Discovery: The metabolic conversion of this compound can be exploited to screen for inhibitors of enzymes like GCS and CERK, which are potential targets for various diseases, including cancer and lysosomal storage disorders.[7][8]

Detailed Experimental Protocols

4.3.1. Protocol for Staining the Golgi Apparatus in Living Cells

This protocol is adapted from established methods for visualizing the Golgi apparatus in live cells.[3]

-

Cell Preparation: Grow cells on glass coverslips or in imaging-compatible dishes to an appropriate confluency.

-

Preparation of this compound-BSA Complex:

-

Prepare a 1 mM stock solution of this compound in a chloroform (B151607):ethanol (19:1 v/v) mixture.

-

Dispense 50 µL of the stock solution into a glass tube and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least 1 hour.

-

Redissolve the dried lipid in 200 µL of absolute ethanol.

-

In a separate tube, prepare a solution of 0.34 mg/mL defatted BSA in a balanced salt solution (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

While vortexing the BSA solution, inject the ethanolic this compound solution to form a 5 µM this compound/5 µM BSA complex.

-

-

Cell Labeling:

-

Rinse the cells with an appropriate medium (e.g., HBSS/HEPES).

-

Incubate the cells with the 5 µM this compound-BSA complex for 30 minutes at 4°C. This allows the probe to label the plasma membrane while minimizing endocytosis.

-

-

Chase and Imaging:

-

Rinse the cells several times with ice-cold medium to remove excess probe.

-

Add fresh, pre-warmed (37°C) culture medium and incubate for an additional 30 minutes at 37°C to allow for internalization and transport to the Golgi.

-

Wash the cells with fresh medium and immediately visualize using a fluorescence microscope with appropriate filters (Excitation ~466 nm, Emission ~536 nm).[1]

-

4.3.2. Protocol for Staining the Golgi Apparatus in Fixed Cells

This protocol is suitable for high-resolution imaging of the Golgi in fixed samples.[3]

-

Cell Preparation and Fixation:

-

Grow cells on glass coverslips.

-

Rinse cells with a balanced salt solution.

-

Fix the cells for 5-10 minutes at room temperature with 0.5% glutaraldehyde (B144438) in 10% sucrose/100 mM PIPES, pH 7.0, or 2-4% paraformaldehyde in PBS.

-

-

Cell Labeling:

-

Rinse the fixed cells several times with ice-cold HBSS/HEPES.

-

Incubate the cells with 5 µM this compound-BSA complex for 30 minutes at 4°C.

-

-

Back-Exchange and Mounting:

-